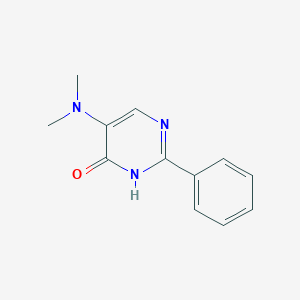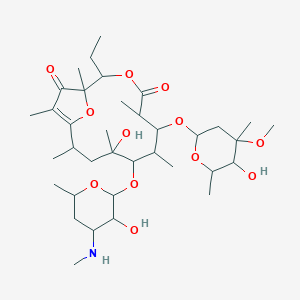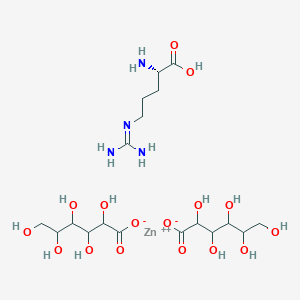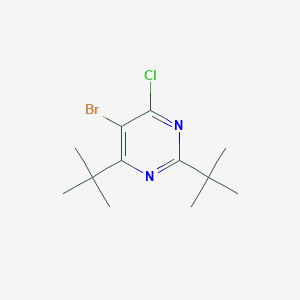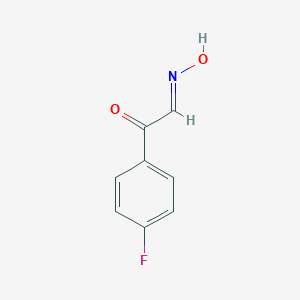
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine, commonly known as PD 168077, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
PD 168077 acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation has been implicated in various physiological processes, including sleep regulation, pain perception, and cardiovascular function. PD 168077 blocks the binding of adenosine to the A1 receptor, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
PD 168077 has been shown to have various biochemical and physiological effects in different systems. In cancer cells, PD 168077 inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In neuronal cells, PD 168077 protects against oxidative stress, reduces inflammation, and improves synaptic plasticity. In cardiovascular cells, PD 168077 reduces myocardial infarction size, improves cardiac function, and attenuates ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
PD 168077 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the adenosine A1 receptor signaling pathway. PD 168077 is also selective for the A1 receptor, which reduces the potential for off-target effects. However, PD 168077 has some limitations. It has low solubility in water, which can limit its use in aqueous systems. PD 168077 also has poor bioavailability, which can affect its efficacy in vivo.
Orientations Futures
PD 168077 has shown promising results in preclinical studies, but further research is needed to determine its clinical potential. Some future directions for PD 168077 research include:
1. Investigating the potential of PD 168077 as a therapeutic agent in different types of cancer.
2. Exploring the neuroprotective effects of PD 168077 in animal models of neurodegenerative disorders.
3. Studying the potential of PD 168077 as a cardioprotective agent in animal models of cardiovascular diseases.
4. Developing more potent and selective adenosine A1 receptor antagonists based on the structure of PD 168077.
5. Investigating the pharmacokinetics and toxicity of PD 168077 in vivo to determine its clinical safety and efficacy.
In conclusion, PD 168077 is a selective antagonist of the adenosine A1 receptor with potential therapeutic applications in various diseases. Its well-established synthesis method, known mechanism of action, and selective binding to the A1 receptor make it a useful tool for scientific research. Further research is needed to determine its clinical potential and develop more potent and selective adenosine A1 receptor antagonists.
Méthodes De Synthèse
PD 168077 is synthesized by the reaction of 1,3-dipropylxanthine with 3,4-dimethylphenylacetaldehyde in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by chromatographic purification. This synthesis method has been well-established and is widely used in laboratories for the production of PD 168077.
Applications De Recherche Scientifique
PD 168077 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, PD 168077 has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In neurodegenerative disorders, PD 168077 has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, PD 168077 has been shown to reduce ischemia-reperfusion injury and improve cardiac function in animal models of myocardial infarction.
Propriétés
Numéro CAS |
151539-30-9 |
|---|---|
Nom du produit |
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine |
Formule moléculaire |
C22H28N4O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
8-[(E)-2-(3,4-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O2/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(5)18(23-20)11-10-17-9-8-15(3)16(4)14-17/h8-11,14H,6-7,12-13H2,1-5H3/b11-10+ |
Clé InChI |
KMTYQFILBBQBBB-ZHACJKMWSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)C)C)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)C)C)C |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)C)C)C |
Synonymes |
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



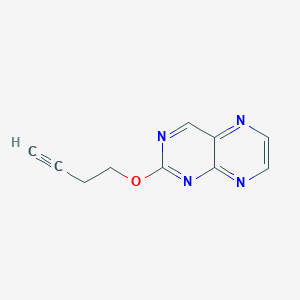

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
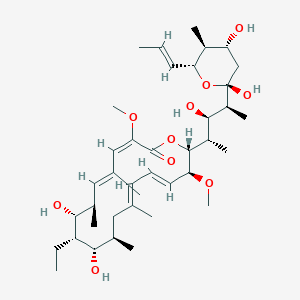
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
